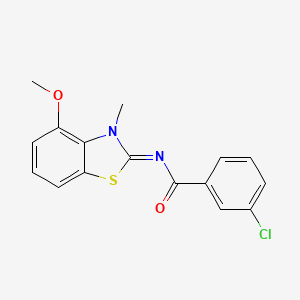

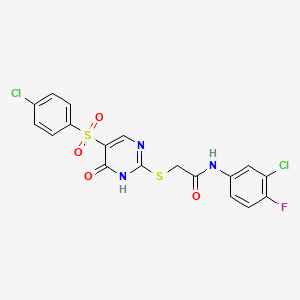

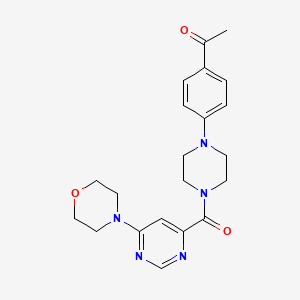

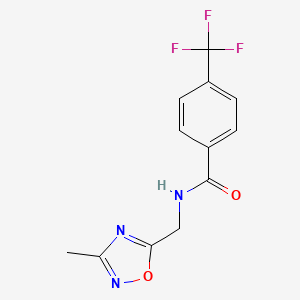

3-chloro-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicinal chemistry. This compound is also known as MBT-1 and has been found to possess interesting biological properties that make it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Antihyperglycemic Agents

Compounds related to benzamide derivatives have been explored for their potential as antihyperglycemic agents. A study on a series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, which share structural similarities with the compound of interest, identified potential candidates for the treatment of diabetes mellitus due to their antidiabetic properties (Nomura et al., 1999).

Antimicrobial Activity

Another area of research involves the synthesis of new pyridine derivatives, including those with a benzothiazole moiety, for antimicrobial applications. These compounds were evaluated for their in vitro activity against various bacteria and fungi, highlighting the potential of benzothiazole derivatives in combating microbial infections (Patel, Agravat, & Shaikh, 2011).

Anti-Inflammatory and Analgesic Agents

Research on novel benzodifuranyl derivatives, including compounds with benzothiazole and benzamide structures, has demonstrated significant anti-inflammatory and analgesic activities. These compounds were identified as potent inhibitors of cyclooxygenase-1/2 (COX-1/COX-2), suggesting their potential use in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Anticancer Agents

Benzamide derivatives have also been synthesized and evaluated for their pro-apoptotic activity as anticancer agents. One such study synthesized indapamide derivatives and assessed their efficacy against melanoma cell lines, revealing compounds with significant growth inhibition potential (Yılmaz et al., 2015).

Supramolecular Gelators

The role of benzamide derivatives, especially those incorporating thiazol-2-yl groups, in forming supramolecular gels has been explored. These compounds demonstrate the ability to gelate organic solvents, which could have implications for materials science and pharmaceutical formulations (Yadav & Ballabh, 2020).

Mecanismo De Acción

Target of Action

The primary targets of this compound are the Cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound acts as an inhibitor of the COX enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators, thereby exerting an anti-inflammatory effect .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins and thromboxanes. When the compound inhibits these enzymes, this conversion is blocked, leading to a reduction in the production of these inflammatory mediators .

Pharmacokinetics

Similar compounds have been shown to exhibit good bioavailability and low clearance rates

Result of Action

The inhibition of COX enzymes by this compound leads to a decrease in the production of inflammatory mediators . This results in a reduction of inflammation, making the compound potentially useful for the treatment of conditions characterized by inflammation .

Propiedades

IUPAC Name |

3-chloro-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c1-19-14-12(21-2)7-4-8-13(14)22-16(19)18-15(20)10-5-3-6-11(17)9-10/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIKEXMJGKJZDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]propanoic acid](/img/structure/B2453782.png)

![N-cyclohexyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2453783.png)

![N-[(4-chlorophenyl)(cyano)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2453784.png)

![N-[[3-(Benzenesulfonamido)phenyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2453791.png)

![3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea](/img/structure/B2453795.png)

![(E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide](/img/structure/B2453800.png)

![2-Chloro-1-(7,7-dimethyl-6,8-dihydro-4H-furo[3,2-c]azepin-5-yl)propan-1-one](/img/structure/B2453801.png)

![2-Chloro-N-[(1-methylindazol-6-yl)methyl]propanamide](/img/structure/B2453802.png)